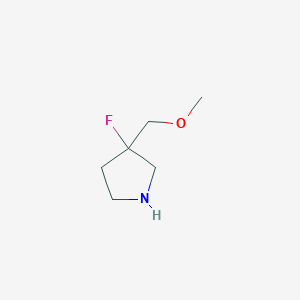

3-Fluoro-3-(methoxymethyl)pyrrolidine

Description

A. Non-fluorinated pyrrolidines

B. Monofluorinated pyrrolidines

C. Piperidine analogs

D. Bicyclic fluorinated systems

- Compounds like 3-fluoroquinuclidine feature rigid bicyclic frameworks, contrasting with the flexible pyrrolidine core.

Structure

2D Structure

Propriétés

IUPAC Name |

3-fluoro-3-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c1-9-5-6(7)2-3-8-4-6/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWAJKNTOFNEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 3-fluoro-3-(methoxymethyl)pyrrolidine typically involves:

- Construction of the pyrrolidine ring scaffold.

- Introduction of the fluorine atom at the 3-position.

- Installation of the methoxymethyl group at the same carbon (3-position).

The fluorination step is often stereoselective or regioselective to ensure the desired substitution pattern. The methoxymethyl group is introduced either via alkylation or through a precursor containing this functionality.

Fluorination Approaches

Electrophilic Fluorination of Pyrrolidine Derivatives

One common approach is the electrophilic fluorination of a suitable pyrrolidine precursor bearing a methoxymethyl substituent. This can be achieved by:

- Starting from 3-(methoxymethyl)pyrrolidine or a protected derivative.

- Using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to introduce the fluorine atom at the 3-position.

This method allows for regioselective fluorination, often under mild conditions, and can be optimized for stereoselectivity.

Fluoroalkylation via Fluoroalkyl Halides

Another method involves the reaction of pyrrolidine derivatives with fluoroalkyl halides that contain the methoxymethyl group. For example:

- Reaction of pyrrolidine with 3-fluoro-3-(methoxymethyl)alkyl halides under nucleophilic substitution conditions.

- This method requires the preparation of the fluoroalkyl halide precursor, which can be challenging but allows direct installation of the fluorinated substituent.

Stereoselective Synthesis via Fluorinated Amides and Lactones

Research has demonstrated the synthesis of α-fluoroamide and α-fluoro-γ-lactone intermediates from N-allyl-(S)-2-(methoxymethyl)pyrrolidine derivatives treated with fluorinated acyl chlorides. These intermediates can be converted into fluorinated pyrrolidine derivatives, including this compound, through subsequent transformations such as iodolactonization and reduction steps. This approach offers high diastereoselectivity and enantiomeric purity (up to 99% de).

Process Optimization and Catalysis

- Enantioselective hydrogenation methods have been developed for related pyrrolidine carboxylic acids, which can be adapted for the preparation of fluorinated pyrrolidines. These methods utilize chiral catalysts under moderate conditions to achieve high yields and enantiomeric purity.

- Transition metal catalysis, such as palladium-catalyzed coupling reactions, can be employed in multi-step syntheses involving aryl halides and pyrrolidine intermediates to introduce functional groups that facilitate subsequent fluorination or methoxymethylation.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluorination | NFSI or Selectfluor, solvent (e.g., MeCN, DCM) | 0–25 °C | 1–4 h | 70–90 | Regioselective fluorination |

| Methoxymethylation | Methoxymethyl chloride or equivalent, base (e.g., NaH) | 0–50 °C | 2–12 h | 60–85 | Alkylation on pyrrolidine nitrogen or carbon |

| Formation of α-fluoroamide | Fluorinated acyl chloride, Yb(OTf)3 catalyst | Room temperature | Several hours | >80 | High diastereoselectivity |

| Reduction of intermediates | BH3-Me2S in THF | 0–60 °C | 1–6 h | 75–95 | Conversion to pyrrolidine derivative |

Research Findings and Notes

- The fluorination step is critical and requires careful control to avoid over-fluorination or side reactions.

- The methoxymethyl group enhances solubility and can influence the biological activity of the compound.

- Enantioselective methods provide access to optically pure this compound, which is important for pharmaceutical applications.

- The hydrochloride salt form of the compound is often prepared to improve stability and solubility for formulation purposes.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Fluorination | NFSI, Selectfluor, mild solvents | Regioselective, mild conditions | Requires precursor pyrrolidine |

| Fluoroalkyl Halide Alkylation | Fluoroalkyl halides, nucleophilic substitution | Direct installation of substituent | Synthesis of fluoroalkyl halide precursor complex |

| Stereoselective Fluoroamide/Lactone route | Fluorinated acyl chlorides, Yb(OTf)3 catalyst | High stereoselectivity, enantiopurity | Multi-step, requires catalyst |

| Enantioselective Hydrogenation | Chiral catalysts, moderate conditions | High yield and enantiomeric purity | Catalyst cost and availability |

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-3-(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives

Applications De Recherche Scientifique

3-Fluoro-3-(methoxymethyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological systems, particularly its role as a GABA analogue.

Medicine: Investigated for its potential therapeutic effects, including its use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3-Fluoro-3-(methoxymethyl)pyrrolidine involves its interaction with GABA receptors in the nervous system. As a fluorinated analogue of GABA, it can mimic the effects of GABA by binding to its receptors and modulating neurotransmission. This interaction can influence various physiological processes, including mood regulation and muscle relaxation .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Below is a comparative analysis of 3-Fluoro-3-(methoxymethyl)pyrrolidine with structurally related pyrrolidine derivatives:

Table 1: Comparison of Key Pyrrolidine Derivatives

Electronic and Steric Effects

- Fluorine vs. Non-Fluorinated Analogues: The presence of fluorine in this compound increases electronegativity and metabolic stability compared to (S)-3-(methoxymethyl)pyrrolidine HCl . This enhances its suitability for catalytic applications, such as palladium-catalyzed asymmetric allylic alkylation (AAA), where electronic tuning of ligands is critical .

- Substituent Position : The 3-position methoxymethyl group in the target compound contrasts with 2-substituted analogues like (S)-(+)-2-(methoxymethyl)pyrrolidine. Positional differences influence steric interactions in enzyme binding; for example, 3-substituents in caspase inhibitors preferentially occupy the S3 pocket .

Activité Biologique

3-Fluoro-3-(methoxymethyl)pyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both a fluorine atom and a methoxymethyl group, which may influence its interaction with biological targets.

The synthesis of this compound typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in the presence of a base. The resulting compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its application in biological studies.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This unique interaction profile allows it to serve as a valuable probe in studies of enzyme mechanisms and protein-ligand interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes, which is critical for developing therapeutic agents targeting metabolic pathways.

- Neuropharmacological Effects : There is emerging evidence that compounds with similar structures may influence neurotransmitter systems, suggesting potential applications in neuropharmacology.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various fluorinated compounds, this compound demonstrated notable activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

- Enzyme Interaction Studies : A series of experiments exploring the binding affinity of fluorinated pyrrolidines to specific enzyme targets revealed that this compound showed promising inhibition rates comparable to established inhibitors in the field .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Fluoropyrrolidine | Lacks methoxymethyl group | Moderate antimicrobial activity |

| 3-(Methoxymethyl)pyrrolidine | Lacks fluorine atom | Limited enzyme inhibition |

| 3-Fluoro-4-methoxy-pyrrolidine | Different substitution pattern | Enhanced neuropharmacological effects |

Q & A

Q. What synthetic strategies are commonly employed for preparing 3-Fluoro-3-(methoxymethyl)pyrrolidine?

A multi-step approach is often required. For example, pyrrolidine derivatives can be synthesized via:

- Ring closure reactions : Using hexamine and acetic acid under reflux conditions to form the pyrrolidine core (similar to Scheme 2 in ).

- Functional group introduction : Fluorination at the 3-position may involve electrophilic fluorinating agents (e.g., Selectfluor®), while methoxymethyl groups can be introduced via alkylation of a hydroxyl intermediate using methyl iodide in basic conditions.

- Purification : Column chromatography or crystallization (e.g., using ethanol/water mixtures) is critical for isolating enantiopure forms, as seen in related pyrrolidine syntheses.

Q. How can researchers characterize the purity and stereochemistry of this compound?

Key analytical methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and detect impurities. For example, methoxymethyl protons typically resonate at δ 3.2–3.5 ppm.

- Specific rotation : Chiral derivatives like (R)- or (S)-enantiomers exhibit distinct optical rotations (e.g., -34° to -38° for similar compounds in 1M HCl).

- HPLC with chiral columns : To resolve enantiomers, as described for analogous pyrrolidine derivatives.

Q. What safety precautions are essential when handling this compound?

- Storage : Store at 0–6°C in airtight containers to prevent degradation (common for fluorinated pyrrolidines).

- Hazards : Potential skin/eye irritation (H315, H319) and flammability (H226) due to the methoxymethyl group.

- First aid : Immediate rinsing with water and consultation with a physician, as advised for structurally related compounds.

Advanced Research Questions

Q. How does the methoxymethyl group influence the reactivity of this compound in organometallic reactions?

The methoxymethyl group can act as a coordinating ligand. For instance:

- In lithium complexes, the oxygen atom participates in coordination, stabilizing intermediates (as observed in ).

- Steric effects from the substituent may slow down nucleophilic attacks at the pyrrolidine nitrogen, requiring optimized reaction temperatures (e.g., 0°C to room temperature for silylation or alkylation steps).

Q. What experimental challenges arise when analyzing conflicting spectral data for this compound derivatives?

Common issues include:

- Overlapping signals in NMR : Fluorine atoms cause splitting patterns that complicate H NMR interpretation. Use F NMR or 2D experiments (HSQC, COSY) for clarity.

- Racemization during synthesis : Monitor optical rotation during purification steps to ensure stereochemical integrity.

- Moisture sensitivity : The methoxymethyl group may hydrolyze under acidic or aqueous conditions, necessitating anhydrous protocols.

Q. Table 1. Key Physical Properties of this compound (Analogous Data from Related Compounds)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.